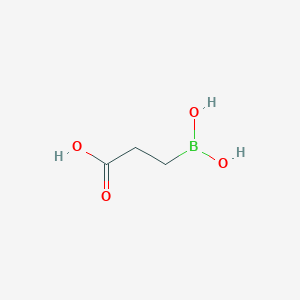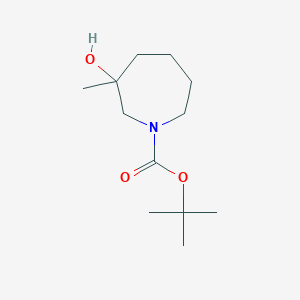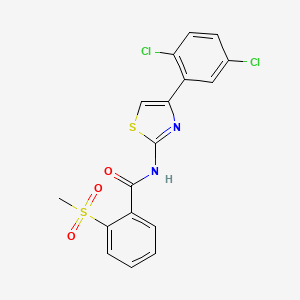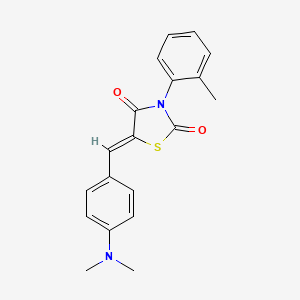
(2R)-2-Amino-N-propylbutanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-N-propylbutanamide;hydrochloride, also known as APB, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that has been used in scientific research to investigate the mechanisms of action of neurotransmitters in the brain. APB has been found to be a potent agonist of the dopamine receptor, which makes it a valuable tool for studying the role of dopamine in behavioral and physiological processes.
作用機序
(2R)-2-Amino-N-propylbutanamide;hydrochloride acts as a potent agonist of the dopamine receptor, which is a G protein-coupled receptor that is involved in the regulation of many physiological processes, including movement, mood, and reward. This compound binds to the dopamine receptor and activates it, leading to an increase in dopamine release in the brain. This increase in dopamine release is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to increasing dopamine release in the brain, this compound has been found to increase the release of other neurotransmitters, including norepinephrine and serotonin. This compound has also been found to increase heart rate and blood pressure, which is consistent with its stimulant properties.
実験室実験の利点と制限
(2R)-2-Amino-N-propylbutanamide;hydrochloride has a number of advantages for use in scientific research. It is a potent agonist of the dopamine receptor, which makes it a valuable tool for studying the role of dopamine in behavioral and physiological processes. This compound is also relatively easy to synthesize and can be produced in high yields. However, there are also limitations to the use of this compound in scientific research. It is a psychoactive drug that can have effects on behavior and physiology that are not related to dopamine signaling. In addition, this compound has a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for research involving (2R)-2-Amino-N-propylbutanamide;hydrochloride. One area of research is the role of dopamine in addiction and other compulsive behaviors. This compound has been found to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. Understanding the neurochemical mechanisms underlying addiction and other compulsive behaviors could lead to new treatments and therapies. Another area of research is the development of new drugs that target the dopamine receptor. This compound has been used as a template for the development of new drugs that are more selective and have fewer side effects. Finally, research is needed to understand the long-term effects of this compound on behavior and physiology. Understanding the long-term effects of this compound could help to develop new treatments and therapies for a variety of neurological and psychiatric disorders.
合成法
The synthesis of (2R)-2-Amino-N-propylbutanamide;hydrochloride involves the reaction of 2-bromo-N-propylbutanamide with ammonia in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound. This synthesis method has been optimized to produce high yields of pure this compound, which is essential for scientific research.
科学的研究の応用
(2R)-2-Amino-N-propylbutanamide;hydrochloride has been used in scientific research to investigate the role of dopamine in reward-seeking behavior, addiction, and other behavioral and physiological processes. This compound has been found to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. This makes this compound a valuable tool for studying the neurochemical mechanisms underlying reward-seeking behavior and addiction.
特性
IUPAC Name |
(2R)-2-amino-N-propylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-5-9-7(10)6(8)4-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYVBGHMMJBKDJ-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H](CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2925809.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2925812.png)

![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)
![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2925815.png)


![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2925821.png)

![N-[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2925828.png)
![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2925829.png)

![1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2925831.png)